molecular formula C13H12N2O2 B2544918 3-[(Dimethyl-1,2-oxazol-4-yl)methoxy]benzonitrile CAS No. 871803-32-6

3-[(Dimethyl-1,2-oxazol-4-yl)methoxy]benzonitrile

Cat. No.: B2544918
CAS No.: 871803-32-6
M. Wt: 228.251
InChI Key: YJRJXELEUXGHPN-UHFFFAOYSA-N
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Description

3-[(Dimethyl-1,2-oxazol-4-yl)methoxy]benzonitrile is a benzonitrile derivative featuring a methoxy linker connected to a dimethyl-substituted 1,2-oxazole ring. Its molecular formula is C₁₃H₁₃N₂O₂, with a molecular weight of 229.26 g/mol (calculated). The compound’s structure combines the electron-withdrawing nitrile group with a lipophilic oxazole moiety, making it a versatile intermediate in medicinal chemistry.

Properties

IUPAC Name

3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-9-13(10(2)17-15-9)8-16-12-5-3-4-11(6-12)7-14/h3-6H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJRJXELEUXGHPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)COC2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[(Dimethyl-1,2-oxazol-4-yl)methoxy]benzonitrile typically involves the reaction of 4-dimethyl-1,2-oxazole with 3-hydroxybenzonitrile under specific conditions. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-[(Dimethyl-1,2-oxazol-4-yl)methoxy]benzonitrile undergoes various chemical reactions, including:

Scientific Research Applications

3-[(Dimethyl-1,2-oxazol-4-yl)methoxy]benzonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(Dimethyl-1,2-oxazol-4-yl)methoxy]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and benzonitrile group play crucial roles in binding to these targets, modulating their activity. The compound can influence various biochemical pathways, leading to desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural and functional attributes of 3-[(Dimethyl-1,2-oxazol-4-yl)methoxy]benzonitrile with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity/Use
This compound C₁₃H₁₃N₂O₂ 229.26 Benzonitrile, oxazole, methoxy Rac1 inhibition
4-((3-Fluorobenzyl)oxy)benzonitrile C₁₄H₁₀FNO 243.24 Benzonitrile, fluorobenzyloxy Supplier-listed intermediate
5-Chloro-2-(2-dimethylaminomethyl-phenylsulfanyl)benzonitrile C₁₆H₁₆ClN₃S 317.84 Benzonitrile, sulfanyl, dimethylamino Serotonergic ligand
3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]benzoic acid C₁₃H₁₃NO₄ 247.25 Benzoic acid, oxazole, methoxy Building block for drug synthesis
3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]-N-(4-methyl-3-sulfamoylphenyl)benzamide C₂₃H₂₄N₄O₄S 464.53 Benzamide, oxazole, sulfamoyl, methoxy Kinase inhibition (Rac1 pathway)
Key Observations:
  • Electron-Withdrawing Groups : The nitrile group in benzonitrile derivatives enhances stability and influences binding to biological targets. Fluorine substitution (e.g., 4-((3-Fluorobenzyl)oxy)benzonitrile) increases lipophilicity and metabolic resistance .
  • Heterocyclic Moieties : Oxazole rings (as in the target compound) contribute to π-π stacking interactions in enzyme binding, while triazole or pyrazole derivatives (e.g., compounds in ) may exhibit different pharmacokinetic profiles due to altered hydrogen-bonding capacity .
  • Bioactivity: The sulfamoyl group in the benzamide derivative () enhances solubility and target specificity, whereas the sulfanyl group in 5-chloro-2-(2-dimethylaminomethyl-phenylsulfanyl)benzonitrile () may facilitate receptor modulation via sulfur-mediated interactions .

Biological Activity

3-[(Dimethyl-1,2-oxazol-4-yl)methoxy]benzonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H12N2O2, with a molecular weight of 228.25 g/mol. The compound features a benzonitrile moiety linked to a dimethyl-substituted oxazole ring via a methoxy group. This unique structure contributes to its biological activity by facilitating interactions with various biological targets.

The mechanism of action for this compound primarily involves its ability to bind to specific enzymes and receptors. The oxazole ring and the benzonitrile group play crucial roles in these interactions, modulating the activity of target proteins involved in various biochemical pathways. This compound has shown promise in inhibiting bromodomain-containing proteins, which are implicated in cancer progression by regulating gene expression.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

1. Anticancer Activity:

  • In vitro studies have demonstrated that this compound possesses significant antiproliferative effects against various cancer cell lines. For example, it has shown cytotoxicity against breast cancer (MCF-7), lung cancer (A549), and colorectal cancer (HCT116) cells.
  • Table 1 summarizes the IC50 values for different cancer cell lines:
Cell LineIC50 (µM)
MCF-73.1
A5495.0
HCT1164.8

2. Antimicrobial Activity:

  • Preliminary studies suggest that the compound may exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. Notably, it has shown selective activity against strains like Staphylococcus aureus and Escherichia coli.

3. Antioxidant Activity:

  • Some derivatives of this compound have also demonstrated antioxidant properties, which contribute to their overall biological efficacy .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of this compound derivatives to enhance its biological activity:

Study 1: Antiproliferative Effects

  • A study compared the antiproliferative effects of various derivatives against standard chemotherapy agents like doxorubicin. The results indicated that certain modifications to the structure significantly improved activity against specific cancer cell lines .

Study 2: Mechanistic Insights

  • Another investigation provided insights into the binding affinity of this compound to bromodomain proteins, suggesting a potential pathway for therapeutic intervention in cancers characterized by dysregulated gene expression.

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